N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide-derived compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The structure includes a phenylamino linker bridging the pyridazine ring to a 2-methoxy-5-methylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-15-5-10-20(32-4)21(13-15)33(30,31)28-19-8-6-18(7-9-19)24-22-11-12-23(26-25-22)29-17(3)14-16(2)27-29/h5-14,28H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDTRXAWATSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores, sulfonamide substituents, and physicochemical properties. Below is a detailed analysis of key similarities and differences:
Heterocyclic Core Variations
- Pyridazine vs. Pyrimidine/Pyrazole Derivatives: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyrimidine (1,3-diazine) or pyrazolo[3,4-d]pyrimidine cores seen in analogs. Example: The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a pyrazolo-pyrimidine core fused to a chromenone system, which introduces rigidity and planar aromaticity absent in the target compound .
Substituent Effects
- Sulfonamide Moieties: The target’s 2-methoxy-5-methylbenzenesulfonamide group differs from analogs such as N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (), which includes a carbazole-propanol chain. The latter’s bulkier substituents may reduce membrane permeability compared to the target’s compact methyl/methoxy groups . Diethylamino vs. Dimethylpyrazole: The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide () substitutes the pyridazine ring with a diethylamino-pyrimidine, increasing steric hindrance and lipophilicity, which could alter pharmacokinetic profiles .
Physicochemical Properties
- Melting Points and Molecular Weights: Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Target Compound ~493.5 (calculated) Not reported Pyridazine, 3,5-dimethylpyrazole, 2-methoxy-5-methylbenzenesulfonamide 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Pyrazolo-pyrimidine, chromenone, fluoro substituents N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide ~473.6 (calculated) Not reported Pyrimidine, diethylamino, 5-methoxy-2,4-dimethylbenzenesulfonamide
- The higher molecular weight and melting point of the compound may correlate with its extended aromatic system (chromenone), which enhances crystallinity .
Implications for Research and Development
The structural distinctions highlighted above underscore the importance of heterocyclic core selection and substituent engineering in modulating solubility, target affinity, and metabolic stability. For instance:
- Pyridazine vs. Pyrimidine : Pyridazine’s lower basicity compared to pyrimidine may reduce off-target interactions with cationic binding pockets.
Further studies are warranted to explore the target compound’s biological activity, leveraging crystallographic tools like SHELX for structural elucidation .
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